molecular formula C13H9FO2 B1333609 2-Benzoyl-4-fluorophenol CAS No. 362-47-0

2-Benzoyl-4-fluorophenol

Cat. No.: B1333609
CAS No.: 362-47-0
M. Wt: 216.21 g/mol
InChI Key: BLAFMYLJPCNAIP-UHFFFAOYSA-N
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Description

2-Benzoyl-4-fluorophenol (C₁₃H₉FO₂) is a benzophenone derivative featuring a hydroxyl group at the para position of one phenyl ring and a fluorine substituent at the ortho position of the benzoyl group. Benzophenones are renowned for their diverse biological activities, including antifungal, anti-inflammatory, and chemotherapeutic properties, which are modulated by substituent electronic and steric effects . The hydroxyl group enables hydrogen bonding, influencing crystallization and solubility, while the fluorine atom enhances stability and lipophilicity .

Properties

IUPAC Name

(5-fluoro-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFMYLJPCNAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380994
Record name 5-Fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-47-0
Record name (5-Fluoro-2-hydroxyphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-4-fluorophenol can be achieved through several methods. One common approach involves the oxidative dearomatization of phenols followed by a rearomatization process. For instance, 2,5-cyclohexadienones prepared from phenols can react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins, which can then be attacked by nucleophiles and further aromatized to yield benzoyl fluorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzoyl-4-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-fluorophenol involves its interaction with specific molecular targets. For example, it can undergo enzymatic defluorination by enzymes such as 4-fluorophenol monooxygenase, which catalyzes the hydroxylation and defluorination of the compound. This reaction involves the transfer of electrons and the insertion of oxygen into the molecule, leading to the formation of hydroxy derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Structural Differences

  • Benzothiazol-2-yl-(4-fluoro-phenyl)-amine: The amino group in this compound (vs. hydroxyl in 2-Benzoyl-4-fluorophenol) reduces acidity (pKa ~5 vs. ~8–10 for phenols) and alters hydrogen-bonding patterns, favoring π-π stacking over O–H∙∙∙O interactions. This difference may limit its utility in aqueous biological systems .
  • 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene: The trifluoromethyl and sulfanyl groups introduce strong electron-withdrawing effects, increasing metabolic stability but reducing reactivity in electrophilic substitution reactions compared to this compound’s hydroxyl-benzoyl system .

Key Structural and Functional Data

Compound Molecular Formula Substituents Key Features Biological Activity
This compound C₁₃H₉FO₂ –OH (para), –F (ortho) Planar benzophenone core; O–H∙∙∙O hydrogen bonding Antifungal, anti-inflammatory
4-Phenylphenol C₁₂H₁₀O –OH (para) Non-planar biphenyl; limited intermolecular interactions Industrial preservative
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone C₁₄H₁₁FO₂ –OH (para), –F (para), –CH₃ (meta) Dihedral angle 57.45°; methyl enhances hydrophobicity Antifungal
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine C₁₃H₉FN₂S –NH– (linking), –F (para) Amino group enables π-π stacking; reduced hydrogen bonding Unspecified

Research Findings and Implications

  • Crystallography: The title compound in exhibits intermolecular O–H∙∙∙O hydrogen bonds, stabilizing its crystal lattice. Similar packing is expected for this compound, though fluorine’s electronegativity may slightly shorten H-bond distances .
  • Synthetic Flexibility: Substituent diversity in (e.g., sulfonamides, pyrazoles) underscores the tunability of benzophenone derivatives for targeted drug design. For instance, replacing –OH with –NH₂ could enhance CNS penetration but reduce metabolic stability .
  • Safety Considerations: While 4-phenylphenol requires rigorous handling (e.g., eye flushing, SDS compliance), this compound’s fluorine and hydroxyl groups likely necessitate similar precautions, though specific toxicity data are unavailable .

Biological Activity

Overview

2-Benzoyl-4-fluorophenol, with the molecular formula C13H9FO2, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzoyl group attached to a fluorinated phenol ring, which contributes to its unique biochemical properties. Research has indicated that this compound may exhibit enzyme inhibition and antimicrobial properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interaction with various enzymes. Fluorinated compounds often undergo enzymatic defluorination, which can lead to significant biochemical effects. The compound's mechanism may involve:

  • Target Enzymes : Interaction with enzymes responsible for defluorination.
  • Biochemical Pathways : Engagement in pathways that involve cellular signaling and metabolic processes.
  • Molecular Interactions : Binding to biomolecules, potentially affecting gene expression and cellular metabolism.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor for certain enzymes. For example, studies indicate its potential as a competitive inhibitor for tyrosinase, an enzyme involved in melanin production. This activity suggests possible applications in treating hyperpigmentation disorders.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study highlighted the compound's effectiveness as a tyrosinase inhibitor, showing IC50 values that indicate strong inhibitory potential compared to established reference compounds . This positions this compound as a candidate for further development in cosmetic applications aimed at skin lightening.
  • Antimicrobial Activity : In vitro studies have indicated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
  • Cellular Effects : Research suggests that the compound may influence cellular functions by modulating signaling pathways related to cell survival and apoptosis. These findings indicate potential therapeutic applications in cancer treatment, where modulation of these pathways could enhance the efficacy of existing treatments .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCompetitive inhibitor of tyrosinase
AntimicrobialInhibits growth of various bacterial strains
Cellular EffectsModulates cell signaling pathways

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